molecular formula C8H14O3 B1595686 5-Hydroxypentyl acrylate CAS No. 57198-94-4

5-Hydroxypentyl acrylate

Cat. No.: B1595686
CAS No.: 57198-94-4
M. Wt: 158.19 g/mol
InChI Key: INRQKLGGIVSJRR-UHFFFAOYSA-N
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Description

5-Hydroxypentyl acrylate: is an organic compound with the molecular formula C8H14O3 . It is an ester derived from acrylic acid and 5-hydroxypentanol. This compound is known for its reactivity due to the presence of both a hydroxyl group and an acrylate group, making it a valuable intermediate in various chemical syntheses .

Scientific Research Applications

Chemistry: 5-Hydroxypentyl acrylate is used as a monomer in the synthesis of polymers. Its reactivity allows it to form copolymers with other acrylates and methacrylates, which are used in coatings, adhesives, and sealants .

Biology and Medicine: In biological research, this compound is used as an intermediate in the synthesis of bioactive compounds. It is also employed in the development of drug delivery systems due to its ability to form hydrogels .

Industry: The compound is used in the production of specialty chemicals, including plasticizers and surfactants. Its ability to undergo polymerization makes it valuable in the manufacture of resins and elastomers .

Safety and Hazards

5-Hydroxypentyl acrylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 (may cause an allergic skin reaction) and H227 (combustible liquid) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxypentyl acrylate can be synthesized through the esterification of acrylic acid with 5-hydroxypentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. The use of a packed column reactor can enhance the efficiency of the reaction by providing a large surface area for the reactants to interact. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypentyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl acrylate involves its reactivity as both an acrylate and a hydroxyl-containing compound. The acrylate group can undergo polymerization reactions, forming long-chain polymers. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the physical properties of the resulting polymers .

Molecular Targets and Pathways: In biological systems, the hydroxyl group can interact with enzymes and other proteins, potentially affecting their activity. The acrylate group can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules .

Comparison with Similar Compounds

Comparison: 5-Hydroxypentyl acrylate is unique due to its specific chain length and the presence of both a hydroxyl and an acrylate group. Compared to 4-Hydroxybutyl acrylate and 6-Hydroxyhexyl acrylate, it offers a balance between flexibility and reactivity. The hydroxyl group in the 5-position allows for unique interactions in polymer networks, making it particularly valuable in applications requiring specific mechanical properties .

Properties

IUPAC Name

5-hydroxypentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-8(10)11-7-5-3-4-6-9/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQKLGGIVSJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205829
Record name 5-Hydroxypentyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57198-94-4
Record name 5-Hydroxypentyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57198-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypentyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxypentyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxypentyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXYPENTYL ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SPP26XW3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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